1-(2-Chlorophenyl)ethanamine hydrochloride
Description
1-(2-Chlorophenyl)ethanamine hydrochloride (CAS: 1398109-11-9) is a chiral amine derivative featuring a 2-chlorophenyl group attached to an ethanamine backbone. Its stereospecific structure, (S)-configuration, is critical for interactions in biological systems. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBDAZNBHBGAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599433 | |
| Record name | 1-(2-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856629-37-3 | |
| Record name | 1-(2-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of 2-chlorophenylethylamine.
Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
1-(2-Chlorophenyl)ethanamine hydrochloride
- Substituent: Ortho-chloro on phenyl ring.
- Properties: Electron-withdrawing Cl group induces moderate steric hindrance and polarizability. The ortho position may restrict rotational freedom, influencing receptor binding .
2-(4-Chlorophenyl)ethanamine hydrochloride (CAS: Not explicitly stated; see ) Substituent: Para-chloro on phenyl ring. Reduced steric hindrance compared to ortho-substituted analogs .
1-(2,6-Dichlorophenyl)ethanamine hydrochloride (CAS: 172699-35-3)
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent Position | Steric Hindrance | Electronic Effect |
|---|---|---|---|
| 1-(2-Chlorophenyl)ethanamine HCl | Ortho | Moderate | Withdrawing |
| 2-(4-Chlorophenyl)ethanamine HCl | Para | Low | Withdrawing |
| 1-(2,6-Dichlorophenyl)ethanamine HCl | 2,6-Di-ortho | High | Strongly Withdrawing |
Functional Group Modifications
Key Compounds :
Tryptamine hydrochloride (CAS: Not explicitly stated; see ) Structure: Indole ring replaces chlorophenyl group. Interactions: Binds HSP90 via hydrogen bonds to GLU527 and TYR604. Nitro groups on indole enhance interaction strength .
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS: 1253792-97-0) Substituents: 3-Cl, 2-F on phenyl.
Chain Length and Heteroatom Incorporation
Key Compounds :
2-(Methylsulfonyl)ethanamine hydrochloride (CAS: 104458-24-4)
- Structure: Sulfonyl group replaces chlorophenyl.
- Properties: High polarity due to sulfonyl group improves solubility but may reduce membrane permeability .
2-(Decylthio)ethanamine hydrochloride (CAS: 36362-09-1)
Table 3: Backbone Modifications and Solubility
| Compound | Backbone Modification | Solubility (Relative) |
|---|---|---|
| 1-(2-Chlorophenyl)ethanamine HCl | Chlorophenyl | Moderate |
| 2-(Methylsulfonyl)ethanamine HCl | Sulfonyl | High |
| 2-(Decylthio)ethanamine HCl | Alkylthio | Low (lipophilic) |
Stereochemical Considerations
Key Compound : 1-(Naphthalen-1-yl)ethanamine ()
- Structure: Bulky naphthyl group.
- Properties: Resolution using mandelic acid achieves >99.8% enantiomeric excess. The bulky aromatic system complicates synthesis but improves target specificity .
- Comparison: The chiral center in 1-(2-Chlorophenyl)ethanamine HCl likely requires similar resolution techniques for enantiopure production.
Biological Activity
1-(2-Chlorophenyl)ethanamine hydrochloride, also known as (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, is a chiral organic compound that has garnered attention for its potential biological activities, particularly within the central nervous system (CNS). This article reviews the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN·HCl
- Molecular Weight : Approximately 155.62 g/mol
- Chirality : The compound exists in two enantiomeric forms, with the (R) form being of particular interest due to its biological activity.
The structure of this compound features a chlorine atom on a phenyl ring and an ethylamine functional group. Its structural similarity to neurotransmitters such as dopamine and norepinephrine suggests potential interactions with neurotransmitter systems, which may lead to stimulant properties similar to those of amphetamines .
Neurotransmitter Interaction
Preliminary studies indicate that (R)-1-(2-Chlorophenyl)ethanamine hydrochloride may serve as a valuable tool for investigating neurotransmitter functions. Its structural characteristics allow it to potentially modulate neurotransmitter release or uptake, which could have implications for understanding various neurological conditions.
Stimulant Properties
Research suggests that this compound exhibits stimulant-like effects. Its ability to interact with dopamine and norepinephrine systems positions it as a candidate for further exploration in the development of novel CNS-active pharmaceuticals. However, comprehensive biological evaluations are necessary to elucidate its specific mechanisms of action and therapeutic effects .
Toxicological Considerations
While investigating the biological activity of this compound, it is crucial to consider its toxicity profile. Reports indicate that exposure to high levels may lead to respiratory issues and other health concerns, necessitating careful handling in laboratory settings .
Synthesis and Applications
The synthesis of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride typically involves chiral synthesis techniques to ensure the correct stereochemical configuration. This compound's unique chiral nature allows it to be used as a building block in asymmetric synthesis, leading to the creation of enantiopure compounds important in drug development.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness of (R)-1-(2-Chlorophenyl)ethanamine hydrochloride. The following table summarizes some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-1-(2-Chlorophenyl)ethanamine | 127733-42-0 | 1.00 |
| (S)-1-(2-Chlorophenyl)ethanamine | 68285-26-7 | 1.00 |
| (R)-1-(2,4-Dichlorophenyl)ethanamine | 133773-29-2 | 0.98 |
| (R)-1-(4-Chloro-3-methylphenyl)ethanamine | 1255306-36-5 | 0.95 |
| 1-(2,3-Dichlorophenyl)ethanamine | 39959-66-5 | 0.93 |
This table illustrates how (R)-1-(2-Chlorophenyl)ethanamine hydrochloride stands out due to its specific chiral configuration and potential applications in pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
